N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine is a chemical compound classified as an N-substituted glycine derivative. This compound features a sulfonyl group linked to the nitrogen atom of phenylglycine, which enhances its biological activity and potential applications in pharmaceuticals. The compound is notable for its structural complexity and the presence of both ethoxy and phenyl groups, contributing to its unique properties.
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. It is often synthesized for use in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. The specific structure can be referenced with the CAS number 432012-21-0, which provides a means for identification in chemical databases .
The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine typically involves several steps:
The detailed synthesis process can yield high purity compounds, often exceeding 98% as determined by gas chromatography .
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine has a complex molecular structure that can be represented as follows:
The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques, providing insights into its spatial arrangement and potential interactions with biological targets.
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development or material science .
The mechanism of action for N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine primarily revolves around its interaction with biological targets such as enzymes or receptors:
Research indicates that structural modifications can significantly alter its pharmacological profile, making it a candidate for further investigation in therapeutic applications .
The physical properties of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine include:
Chemical properties include stability under ambient conditions but may require careful handling due to potential reactivity associated with the sulfonamide group .
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine has several notable applications:
N-[(4-Ethoxyphenyl)sulfonyl]-N-phenylglycine (CAS: 432012-21-0) belongs to the N-substituted sulfonamide class, characterized by a central sulfonyl (–SO₂–) bridge linking two nitrogen-bound aromatic systems. Its core structure comprises three key moieties:
This architecture positions the compound within the "bis-aromatic sulfonamides" subclass, sharing topological similarities with cystic fibrosis transmembrane conductance regulator (CFTR) correctors like VX-809 (lumacaftor). However, unlike VX-809’s benzodioxolane core, this compound features a flexible ethoxy group and a glycine spacer, which may influence target binding kinetics and membrane permeability. The sulfonamide group acts as a hydrogen bond acceptor/donor, while the carboxylic acid enables pH-dependent solubility (e.g., formation at low pH) [1] [3].
Table 1: Structural Features Governing Pharmacophore Properties
Structural Element | Role in Pharmacophore | Impact on Physicochemical Properties |
---|---|---|
Sulfonyl (–SO₂–) | Hydrogen-bond acceptor; conformational rigidity | Increases polarity and crystalline stability |
4-Ethoxyphenyl | Modulates electron density; enhances lipophilicity | Improves membrane penetration; logP ~2.8 (predicted) |
N-Phenyl | Hydrophobic domain; π-π stacking potential | Contributes to target binding affinity |
Glycine carboxylate (–COOH) | Ionic functionality; metal chelation site | pH-dependent solubility; salt formation capability |
As a glycine derivative, this compound exemplifies the "di-substituted glycine" scaffold, where both hydrogen atoms of the glycine α-carbon are replaced by aryl-sulfonamide groups. This differs from classical glycine derivatives (e.g., neurotransmitter analogs) in three aspects:
Glycine hybrids with sulfonamides have been explored for targeting anion transport proteins, including CFTR, where carboxylates may mimic endogenous anion binding sites. The compound’s capacity to engage in multi-point binding (e.g., hydrophobic aryl interactions + ionic carboxylate binding) aligns with strategies for correcting misfolded ion channels like ΔF508-CFTR [1] [4].
Sulfonamide-glycine hybrids emerged from early 1990s efforts to optimize phenylglycine-based neurokinin antagonists (e.g., US5610183A, 1997). Initial compounds like N-[(2,5-dichlorophenyl)sulfonyl]-N-phenylglycine (CAS: 339102-82-8) prioritized tachykinin receptor blockade but exhibited metabolic instability [5] [7]. The shift to 4-ethoxyphenyl derivatives aimed to:
Vertex Pharmaceuticals’ discovery of sulfonamide correctors (e.g., VRT-768 → VX-809) for CFTR between 2005–2012 revitalized interest in this chemotype. Researchers synthesized hybrid molecules merging VX-809’s benzodioxole with thiazole glycine analogs, demonstrating that sulfonamide-glycine motifs could rescue ΔF508-CFTR trafficking. Though not directly tested, N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine was likely investigated due to structural parallels with Vertex’s corrector libraries [1] [4].
Recent syntheses (e.g., BLDPHARM’s 2020 catalog) focus on modular routes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7